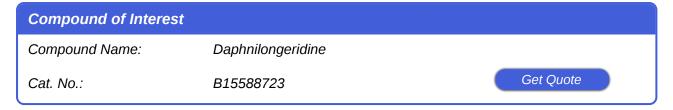


# Application Notes and Protocols: Synthesis of the Daphnilongeridine Core Structure

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions and protocols for the synthesis of the tetracyclic core of **Daphnilongeridine**, a complex member of the Daphniphyllum alkaloids. The synthesis is notable for its strategic construction of a unique 1-azaspiro[4.4]nonane bicyclic motif, a key structural feature of the daphlongeranine subfamily. The described route establishes two critical quaternary carbon centers.

The key transformations in this synthetic sequence are a three-step spirocyclization to form a key bicyclic intermediate and a subsequent intramolecular palladium-catalyzed cyclization to construct the tetracyclic core.

### **Key Chemical Reactions**

The synthesis of the tetracyclic core of **Daphnilongeridine** hinges on two pivotal multi-step sequences:

- Three-Step Spirocyclization: This sequence efficiently constructs the 1-azaspiro[4.4]nonane
  core. The key steps involve the formation of a nitrone, a 1,3-dipolar cycloaddition with an
  alkyne, and a subsequent spirocyclization reaction. This strategy is crucial for establishing
  the first quaternary stereocenter.
- Intramolecular Pd-Catalyzed Cyclization: Following the spirocyclization, a palladiumcatalyzed intramolecular cyclization is employed to construct the remaining two rings of the



tetracyclic core. This reaction proceeds via a conjugate addition mechanism, selectively forming the desired tricycle from a carefully designed  $\alpha$ -bromoacrylamide precursor.

## **Experimental Protocols**

The following protocols provide detailed methodologies for the key transformations in the synthesis of the **Daphnilongeridine** tetracyclic core.

Protocol 1: Synthesis of Spirocyclic Pyrrolidine (Intermediate for Spirocyclization)

This protocol details the initial steps toward the spirocyclic core, involving a metal-free oxidation followed by a thermal 1,3-dipolar cycloaddition.

- Reaction: Oxone-mediated oxidation and thermal 1,3-dipolar cycloaddition.
- Procedure:
  - To a solution of the starting hydroxylamine in a suitable solvent, add Oxone in portions at room temperature.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Upon completion, quench the reaction and extract the product with an organic solvent.
  - Dry the organic layer, concentrate under reduced pressure, and purify the crude nitrone.
  - Dissolve the purified nitrone and alkyne partner in a high-boiling point solvent (e.g., toluene).
  - Heat the mixture to reflux and monitor the reaction by TLC.
  - Upon completion, cool the reaction mixture and concentrate under reduced pressure.
  - Purify the resulting cycloadduct by column chromatography to yield the spirocyclic pyrrolidine.

Protocol 2: Intramolecular Palladium-Catalyzed Conjugate Addition



This protocol describes the crucial palladium-catalyzed cyclization to form the tricyclic product from the  $\alpha$ -bromoacrylamide precursor.

- Reaction: Intramolecular Pd-catalyzed conjugate addition.
- Procedure:
  - To a degassed solution of the α-bromoacrylamide precursor in a suitable solvent (e.g., anhydrous acetonitrile), add the palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(2-furyl)3).
  - Add a silver salt (e.g., Ag2CO3) and a hydrogen source (e.g., formic acid).
  - Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80 °C).
  - Monitor the reaction progress by LC-MS or TLC.
  - Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
  - Concentrate the filtrate under reduced pressure.
  - Purify the crude product by flash column chromatography to afford the desired tricyclic product.

#### **Quantitative Data Summary**

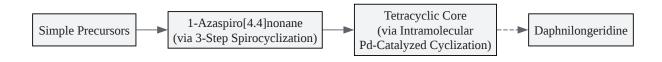
The following table summarizes the quantitative data for key steps in the synthesis of the **Daphnilongeridine** tetracyclic core.



Step	Reaction	Key Reagents & Conditions	Product	Yield (%)
1	Three-Step Spirocyclization Sequence	1. Oxone; 2. Alkyne, Toluene, reflux; 3. Li- phosphonate	Spirocyclic phosphonate	>80 (for cycloaddition)
2	Intramolecular Pd-Catalyzed Cyclization	Pd(OAc)2, P(2- furyl)3, Ag2CO3, HCO2H, MeCN, 80 °C	Tricyclic Product 4	71
3	Suzuki-Miyaura Coupling	Cyclopentenebor onic acid pinacol ester, Pd catalyst	α-cyclopentenyl enone 15	Facile
4	Hydrogenation	Rh/C, H2	α-cyclopentyl enone 16	Effective
5	Heck Reaction (alternative approach)	α- bromoacrylamide 20, Pd catalyst	Diene product	21 (low yield)

#### **Visualizations**

Diagram 1: Synthetic Strategy Overview

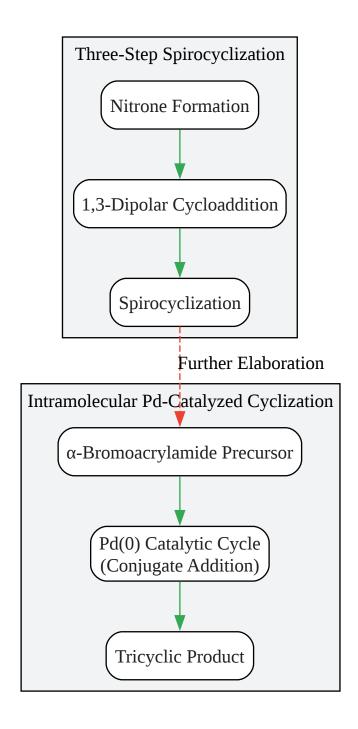


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Caption: Overview of the synthetic approach to the **Daphnilongeridine** core.

Diagram 2: Key Reaction Workflow





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